Intestinal α-Glucosidase Hydrolysis Rate
In a direct enzymatic characterization study using rat intestinal and individual recombinant α-glucosidases, α-maltulose was hydrolyzed with moderate activity compared to reference disaccharides. The N-terminal maltase-glucoamylase (MGAM) subunit demonstrated versatile α-hydrolytic activity across α-1,2, α-1,3, and α-1,4 linkages, positioning α-maltulose (α-1,4) as an intermediate substrate between rapidly hydrolyzed α-1,4 maltose and poorly hydrolyzed α-1,6 palatinose [1].
| Evidence Dimension | Relative hydrolysis activity by mammalian small intestinal α-glucosidases |
|---|---|
| Target Compound Data | Moderate hydrolytic activity (qualitative rank: intermediate among α-linked disaccharides; α-1,4 linkage substrate) |
| Comparator Or Baseline | Maltose (α-1,4): high hydrolysis rate (k'₀ = 75 s⁻¹, Kₘ = 4.2 mM); Isomaltulose (α-1,6): low hydrolysis rate (k'₀ = 3 s⁻¹, Kₘ = 42 mM) |
| Quantified Difference | α-Maltulose α-1,4 linkage positions it between rapid (maltose) and slow (isomaltulose/palatinose) hydrolysis extremes; k'₀ values not directly reported for α-maltulose in this study |
| Conditions | Rat intestinal and individual recombinant α-glucosidases (MGAM and SI subunits), in vitro enzymatic assay |
Why This Matters
This intermediate hydrolysis profile makes α-maltulose suitable for research applications requiring controlled glucose release kinetics distinct from both rapidly digestible (maltose) and extremely slow (palatinose) comparators.
- [1] Lee BH, et al. Contribution of the Individual Small Intestinal α-Glucosidases to Digestion of Unusual α-Linked Glycemic Disaccharides. J Agric Food Chem. 2016;64(33):6487-94. View Source
